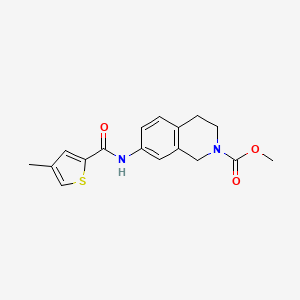

methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a methyl ester at position 2 and a 4-methylthiophene-2-amido substituent at position 5. The 4-methylthiophene moiety introduces sulfur-based electronic effects and π-stacking capabilities, while the amide linker enhances hydrogen-bonding interactions.

Properties

IUPAC Name |

methyl 7-[(4-methylthiophene-2-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-7-15(23-10-11)16(20)18-14-4-3-12-5-6-19(17(21)22-2)9-13(12)8-14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPCFHXSINTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The reaction conditions often involve the use of alcoholic sodium ethoxide as a base and various solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-methylthiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Neuroprotective Properties

The tetrahydroisoquinoline scaffold has been widely studied for its neuroprotective effects. Research indicates that derivatives of tetrahydroisoquinoline can exhibit neuroprotective properties against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinson's disease-like symptoms in animal models. These compounds may modulate dopamine metabolism and possess anti-addictive properties, making them candidates for treating neurodegenerative diseases .

Anticancer Activity

Recent studies have demonstrated that tetrahydroisoquinoline derivatives, including those similar to methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, exhibit selective cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and PC3 (prostate cancer). Compounds derived from this class have shown promising results with low IC50 values, indicating their potential as anticancer agents .

Neuroprotection in Rodent Models

In a study examining the effects of tetrahydroisoquinoline derivatives on neuroprotection, researchers found that compounds similar to this compound significantly reduced neuronal death induced by neurotoxins in rodent models. The mechanisms involved included antioxidant activity and modulation of apoptotic pathways .

Anticancer Efficacy

A comparative analysis of various tetrahydroisoquinoline derivatives revealed that those with specific substitutions exhibited enhanced anticancer activity against human cancer cell lines. For instance, compounds with a methylthiophene moiety demonstrated increased selectivity and potency compared to traditional chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. For example, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural Modifications and Substituent Effects

Key structural variations among THIQ derivatives include substituents at positions 2 (ester/amide) and 7 (heterocyclic/aromatic groups). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of THIQ Derivatives

Pharmacological and Physicochemical Properties

- Solubility : Methyl esters (target, 5e, 6a) generally exhibit better aqueous solubility than tert-butyl derivatives due to reduced steric bulk .

- Biological Activity: Tetrazole-containing analogs (–2) may target zinc-dependent enzymes due to tetrazole’s metal-chelating ability . Pyrimidine-carboxamide derivatives (6a) demonstrate selectivity for kinase targets, suggesting the target compound’s amide group could be optimized for similar applications .

Biological Activity

Methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound with potential biological activities that merit detailed examination. Its structure is characterized by a tetrahydroisoquinoline core, which is known for its presence in various biologically active molecules. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of several functional groups that contribute to its biological activity. The compound features:

- Tetrahydroisoquinoline Core : This bicyclic structure is associated with various pharmacological effects.

- Amido Group : Derived from 4-methylthiophene-2-carboxylic acid, this group may enhance the compound's solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been tested against various bacterial strains using methods such as disk diffusion and minimum inhibitory concentration (MIC) determination. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Findings

| Bacterial Strain | Activity Observed | Method Used |

|---|---|---|

| Staphylococcus aureus | Significant | Disk diffusion |

| Escherichia coli | Moderate | MIC determination |

| Pseudomonas aeruginosa | Weak | Disk diffusion |

These findings suggest that the compound may be useful in developing new antimicrobial therapies.

The mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes or targets specific enzymes involved in bacterial metabolism.

Case Studies and Research Findings

- Study on Structure-Activity Relationship : Research indicates that modifications to the tetrahydroisoquinoline structure can significantly enhance antimicrobial potency. Derivatives of the compound have been synthesized and evaluated for their activity against various pathogens, indicating a promising avenue for drug development .

- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives exhibit reduced toxicity while maintaining antimicrobial efficacy. This suggests the potential for therapeutic applications in treating bacterial infections without adverse side effects .

- Comparative Analysis with Related Compounds : A comparative study with structurally similar compounds revealed that this compound has distinct advantages in terms of solubility and bioavailability compared to other tetrahydroisoquinoline derivatives .

Potential Therapeutic Applications

Given its antimicrobial properties and favorable pharmacokinetic profile, this compound shows promise for various therapeutic applications:

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction homogeneity .

- Catalyst Use : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve regioselectivity in heterocyclic functionalization .

Basic: Which analytical methods are essential for confirming the compound’s structure and purity?

Q. Primary Techniques :

Q. Secondary Techniques :

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Microanalysis : C/H/N content within ±0.4% of theoretical values .

Advanced: How can researchers resolve discrepancies between theoretical and experimental microanalysis data?

Q. Root Causes :

- Incomplete Purification : Residual solvents or byproducts skew elemental analysis.

- Hygroscopicity : Moisture absorption alters measured H values.

Q. Mitigation Strategies :

Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to remove impurities .

Lyophilization : Dry samples under high vacuum (<0.1 mmHg) for 24 hours before analysis .

Alternative Techniques : Complement microanalysis with X-ray crystallography or high-resolution mass spectrometry .

Advanced: What strategies improve regioselectivity during tetrahydroisoquinoline functionalization?

Challenges : Competing reactivity at C-6 vs. C-7 positions due to electronic and steric factors.

Q. Solutions :

- Directing Groups : Introduce transient protecting groups (e.g., Boc) at C-6 to bias amide coupling to C-7 .

- Metal Catalysis : Use Pd-mediated C–H activation to target specific positions .

- Solvent Effects : Non-polar solvents (toluene) favor thermodynamic control, enhancing regioselectivity .

Advanced: How does the 4-methylthiophene moiety influence electronic properties?

Q. Electronic Effects :

Q. Experimental Elucidation :

- DFT Calculations : Predict charge distribution and HOMO/LUMO energies.

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts with/without the methyl group to assess electronic impact .

Basic: What protocols ensure reproducible synthesis across laboratories?

Q. Standardized Procedures :

Detailed Reaction Logs : Document exact equivalents, solvent grades, and stirring rates .

Characterization Benchmarks : Provide reference NMR spectra (e.g., DMSO-d₆ vs. CDCl₃ shifts) .

Quality Control : Mandate HPLC purity checks at intermediate stages .

Advanced: How can solvent polarity affect ester/amide stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.